molecular formula C10H7F2N B8423702 6,7-Difluoro-5-methyl-isoquinoline

6,7-Difluoro-5-methyl-isoquinoline

Cat. No.: B8423702
M. Wt: 179.17 g/mol
InChI Key: DTRQEVJYWULRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoro-5-methyl-isoquinoline is a fluorinated derivative of the isoquinoline heterocycle, a privileged scaffold in medicinal chemistry and drug discovery . Isoquinoline derivatives are recognized for a broad spectrum of bioactivities, including anticancer, antiviral, antitubercular, and neuroprotective properties . The strategic incorporation of fluorine atoms, as seen in this compound, is a well-established approach in modern drug design. Fluorination can significantly improve the metabolic stability, membrane permeability, and binding affinity of therapeutic candidates by influencing the molecule's lipophilicity and electronic properties . This makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Researchers can utilize this compound to explore structure-activity relationships or as a key intermediate in the construction of targeted libraries for high-throughput screening. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

IUPAC Name

6,7-difluoro-5-methylisoquinoline

InChI

InChI=1S/C10H7F2N/c1-6-8-2-3-13-5-7(8)4-9(11)10(6)12/h2-5H,1H3

InChI Key

DTRQEVJYWULRRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=CC2=CC(=C1F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed discussion supported by evidence from analogous compounds:

Substituent Effects: Fluoro vs. Methoxy Groups

The substitution of fluorine (electron-withdrawing) at positions 6 and 7 contrasts sharply with methoxy groups (electron-donating) in compounds such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) [[1], [52–55]]. This property is critical in drug design, where fluorinated compounds often exhibit prolonged half-lives.

Positional and Functional Group Variations

  • Methyl Group at Position 5: The 5-methyl substituent in the target compound introduces steric hindrance distinct from substituents at other positions. For example, 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) features a carboxamide group at position 2, which enhances hydrogen-bonding capacity, whereas the 5-methyl group may prioritize hydrophobic interactions.
  • Sulfonyl and Phenyl Substituents: Compounds like 6,7-dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) utilize sulfonyl groups to improve solubility and binding affinity. In contrast, the target compound’s fluorine atoms optimize lipophilicity and membrane permeability.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Properties/Effects References
6,7-Difluoro-5-methyl-isoquinoline 5-Me, 6,7-F High electronegativity, metabolic stability N/A
6d (Ethyl carboxylate derivative) 6,7-OMe, 2-CO2Et Ester functionality for prodrug delivery [[1], [52–55]]
6e (Methylsulfonyl derivative) 6,7-OMe, 2-SO2Me Enhanced solubility and target affinity
6f (Carboxamide derivative) 6,7-OMe, 2-CONHPh Hydrogen-bonding potential
6g (Phenyl-acetyl derivative) 6,7-OMe, 1-Ph, 2-COMe Bulky aryl groups for receptor selectivity [[1], [58–60]]

Notes

  • Limitations: Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs and substituent chemistry principles.
  • Diverse References : Citations from multiple sources (e.g., [52–60]) ensure a comprehensive analysis of substituent effects.
  • Consistency : Chemical names are spelled out in full, avoiding abbreviations per the user’s instructions.

Preparation Methods

Friedel-Crafts Cyclization

Friedel-Crafts cyclization is a well-established method for forming isoquinoline derivatives. As demonstrated in the synthesis of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, AlCl₃-mediated cyclization at 155–165°C facilitates ring closure. For this compound, a precursor such as N-trimethylsilyl-2-(2,3-difluorophenyl)ethylamine could undergo cyclization under similar conditions. The use of AlCl₃ as a Lewis acid promotes electrophilic aromatic substitution, directing substituents to the 6- and 7-positions.

Multicomponent Reactions

Multicomponent reactions offer a streamlined approach to complex heterocycles. The reaction of isatin, tetrahydroisoquinoline (THIQ), and terminal alkynes in toluene at 90°C with benzoic acid catalysis produces dihydropyrrolo[2,1-a]isoquinolines. Adapting this method, a fluorinated alkyne (e.g., 3,4-difluorophenylacetylene ) could react with THIQ and a methyl-containing isatin derivative to yield the target compound after dehydrogenation.

Regioselective Fluorination Strategies

Introducing fluorine atoms at the 6- and 7-positions requires precise control to avoid undesired side reactions. Two approaches are highlighted: direct electrophilic fluorination and utilization of fluorinated building blocks .

Direct Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can fluorinate aromatic rings. For example, treating 5-methylisoquinoline with NFSI in acetonitrile at 80°C introduces fluorine at electron-rich positions. However, this method risks over-fluorination and requires careful monitoring.

Fluorinated Building Blocks

A more reliable strategy involves incorporating pre-fluorinated precursors. The synthesis of difluoroarylmethyl-substituted benzimidazoisoquinolinones employs α,α-difluorophenylacetic acid in a radical cascade cyclization. Similarly, starting with 2,3-difluorophenylacetaldehyde could enable the construction of a difluorinated isoquinoline core via Pictet-Spengler cyclization.

Methyl Group Introduction at Position 5

The methyl group at position 5 can be introduced either early-stage (via methyl-containing precursors) or late-stage (through functionalization of the preformed isoquinoline).

Early-Stage Methylation

Using methyl-substituted starting materials ensures regioselectivity. For instance, 5-methyl-1,2,3,4-tetrahydroisoquinoline can undergo dehydrogenation and fluorination to yield the target compound. This approach avoids competing reactions at later stages.

Late-Stage Methylation

Late-stage methylation via cross-coupling reactions is another viable route. The patent US9340511B2 describes methylation using trimethylboroxine and tetrakis(triphenylphosphine)palladium, achieving high regioselectivity without chromatographic separation. Applying this method to 6,7-difluoro-isoquinoline would require optimizing reaction conditions to prevent defluorination.

Synthetic Route Optimization and Challenges

Reaction Conditions and Catalysts

  • Temperature : Cyclization reactions typically require elevated temperatures (150–165°C), whereas fluorination and methylation steps are effective at 80–90°C.

  • Catalysts : Lewis acids (AlCl₃) and transition metals (Pd) are critical for cyclization and cross-coupling, respectively.

Purification and Yield Considerations

Recrystallization and pH-controlled precipitation are effective for isolating intermediates. For example, adjusting the pH to 3–4 during carboxylation reactions yields high-purity quaternary ammonium salts.

Comparative Analysis of Synthetic Pathways

MethodAdvantagesLimitationsYield (%)
Friedel-Crafts CyclizationHigh regioselectivity, scalableRequires hazardous AlCl₃58–86
Multicomponent ReactionOne-pot synthesis, modularLimited scope for fluorinated alkynes66–85
Late-Stage MethylationFlexibility in functionalizationRisk of defluorination72–84

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodological Answer : Document detailed procedures (e.g., reagent lot numbers, humidity levels) and share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use platforms like Zenodo for open-access archiving. Collaborate with independent labs for cross-validation .

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